methyl (2Z)-3-{[2-(methylsulfanyl)phenyl]amino}-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate
Description
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Properties
IUPAC Name |
methyl (Z)-3-(2-methylsulfanylanilino)-2-(1,2,4-triazol-1-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-19-13(18)11(17-9-14-8-16-17)7-15-10-5-3-4-6-12(10)20-2/h3-9,15H,1-2H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDQWLLWWMVORB-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1SC)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC=CC=C1SC)/N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's chemical structure can be broken down into several functional groups that may contribute to its biological activity:
- Methylsulfanyl group : This thiol group may enhance the compound's reactivity and interaction with biological molecules.
- Triazole ring : Known for its antifungal properties, this moiety often acts as a bioisostere for amides or esters.
- Prop-2-enoate : This unsaturated ester can participate in various chemical reactions, potentially influencing the compound's biological interactions.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. The presence of the triazole ring in this compound suggests it may possess similar activity against fungal pathogens.
- Anticancer Potential : Some studies have shown that methylsulfanyl-containing compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cellular signaling pathways.
Activity Against Specific Targets
- Antifungal Activity
- Anticancer Activity
Case Study 1: Antifungal Screening
A recent screening of triazole derivatives, including methylsulfanyl variants, revealed a notable inhibition of fungal growth at concentrations as low as 10 µM. The study highlighted the structure-activity relationship, indicating that modifications to the methylsulfanyl group could enhance potency .
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes .
Data Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, a study focused on the synthesis of various triazole derivatives demonstrated significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The synthesized compounds exhibited IC50 values in the low micromolar range, indicating their effectiveness in inhibiting cancer cell growth .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial properties. Research has shown that compounds similar to methyl (2Z)-3-{[2-(methylsulfanyl)phenyl]amino}-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate possess significant activity against various bacterial strains. The incorporation of the methylsulfanyl group enhances the compound's ability to penetrate microbial membranes, thereby improving its efficacy .
Fungicidal Activity
The triazole ring is commonly found in fungicides due to its ability to inhibit fungal growth. Compounds with similar structures have been developed as effective fungicides in agricultural practices. Their mechanism often involves disrupting the synthesis of ergosterol, a vital component of fungal cell membranes .
Plant Growth Regulation
Furthermore, research indicates that triazole derivatives can serve as plant growth regulators. They can influence physiological processes such as seed germination and root development, promoting healthier plant growth under various environmental conditions .
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the methylsulfanyl group via nucleophilic substitution.
- Final esterification to yield the desired product.
A notable case study involved the modification of existing triazole compounds to enhance their biological activity. Researchers systematically varied substituents on the triazole ring and evaluated their effects on anticancer activity against specific cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
